5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
Description
This compound belongs to the pyrrolidinone class, characterized by a five-membered lactam ring. Its structure includes:
- 3-Hydroxy group: Positioned at C3, enabling hydrogen bonding with biological targets .
- 1-[3-(1H-Imidazol-1-yl)Propyl]: A flexible alkyl chain terminating in an imidazole moiety, which may contribute to metal coordination or enzymatic inhibition .
- 4-(5-Methylfuran-2-Carbonyl): A furan-derived acyl group linked to the pyrrolidinone core, likely influencing electron distribution and bioactivity .
Properties
Molecular Formula |
C24H25N3O5 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-(3-ethoxyphenyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H25N3O5/c1-3-31-18-7-4-6-17(14-18)21-20(22(28)19-9-8-16(2)32-19)23(29)24(30)27(21)12-5-11-26-13-10-25-15-26/h4,6-10,13-15,21,29H,3,5,11-12H2,1-2H3 |
InChI Key |
HJNJKZULDBXRLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=C(O4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Formation of the Pyrrolone Core: The pyrrolone core can be synthesized via a cyclization reaction involving a suitable precursor such as a substituted amide or nitrile.
Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using 5-methylfuran-2-carboxylic acid as the acylating agent.
Attachment of the Imidazole Ring: The imidazole ring is typically introduced via a nucleophilic substitution reaction using 1H-imidazole and a suitable leaving group.
Ethoxyphenyl Substitution: The ethoxyphenyl group can be introduced through a Suzuki coupling reaction using 3-ethoxyphenylboronic acid and a suitable halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group in the furan ring can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the imidazole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its imidazole and furan rings, which are known to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic properties. The imidazole ring is a common pharmacophore in many drugs, suggesting that this compound could be a lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, potentially inhibiting enzyme activity or altering receptor function. The furan ring may also participate in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings
Substituent Impact on Antifungal Activity: The target compound’s imidazole-propyl group distinguishes it from Fusarium-derived pyrrolidinones (8–10), which lack heterocyclic side chains. Imidazole’s metal-binding capacity may enhance antifungal efficacy compared to simpler alkyl chains . The 5-methylfuran-carbonyl group shares similarities with furan derivatives from Vibrio spp., which exhibit antimicrobial properties via membrane disruption .
Comparative Bioactivity: Fusarium pyrrolidinones (e.g., compound 14) show MIC values of 64 μg/mL against C. musae, suggesting that the target compound’s additional imidazole and furan groups could lower MIC if synergistic effects occur . Pyrazole-thiazole hybrids demonstrate stronger antibacterial activity (MIC 8–32 μg/mL), likely due to thiazole’s role in disrupting bacterial cell wall synthesis .
Role of Furan vs. Isoxazole :
- The CAS 4873-79-4 analogue replaces imidazole with 5-methylisoxazole , which may reduce bioavailability due to isoxazole’s polarity compared to imidazole’s amphiphilic nature .
Biosynthetic Pathways: Fusarium-derived pyrrolidinones are biosynthesized via non-ribosomal peptide synthetase (NRPS) pathways, while the target compound’s imidazole and furan motifs suggest mixed polyketide-NRPS origins .
Biological Activity
5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structural features include multiple functional groups, such as an imidazole ring and a pyrrolidinone core, which contribute to its potential therapeutic applications.
Molecular Structure and Properties
The molecular formula of the compound is , with a molecular weight of 507.5 g/mol. The IUPAC name is:
This compound features an array of functional groups that enhance its reactivity and biological interactions.
Biological Activity
The biological activity of this compound has been explored in various contexts, including its potential as an enzyme inhibitor and receptor modulator. The imidazole moiety is particularly noteworthy for its interactions with biological targets.
The compound is hypothesized to exert its effects through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites or allosteric sites, thus altering their activity.
- Receptor Modulation : The imidazole ring can interact with various receptors, influencing signaling pathways.
Research Findings
Recent studies have highlighted the following biological activities:
Anticancer Activity
Research indicates that derivatives of this compound demonstrate cytotoxic effects against various cancer cell lines. For instance:
- A study reported that certain analogs inhibited the proliferation of breast cancer cells with IC50 values in the low micromolar range (e.g., 2.5 µM) .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent:
- In vitro tests demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL .
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective properties:
- Compounds similar to this one have been evaluated for their ability to inhibit glycine transporters (GlyT1), which are implicated in neurodegenerative diseases. One study found an IC50 value of 8.0 µM for glycine uptake inhibition .
Case Studies
Several case studies provide insights into the practical applications and effects of this compound:
Case Study 1: Anticancer Activity
In a controlled study involving human breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cell proliferation and concluded that the compound's mechanism involved apoptosis induction.
Case Study 2: Antimicrobial Efficacy
A series of compounds based on this structure were tested against common bacterial strains. The results indicated that modifications to the ethoxy group significantly enhanced antibacterial activity, suggesting structure-activity relationships that could guide future drug design.
Data Tables
| Biological Activity | IC50 / MIC Values |
|---|---|
| Anticancer (breast cancer) | 2.5 µM |
| Antimicrobial (S. aureus) | 0.5 µg/mL |
| Antimicrobial (E. coli) | 8 µg/mL |
| GlyT1 Inhibition | 8.0 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
